ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate
Description
Ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate is a structurally complex molecule featuring a piperidine ring substituted at the 1-position with an azetidine moiety. The azetidine is further functionalized via a carbonyl linkage to the 3-position of an indole ring. This compound’s architecture combines three pharmacophoric elements:
- Piperidine: A six-membered nitrogen-containing ring, often used in medicinal chemistry for its conformational flexibility and ability to engage in hydrogen bonding.
- Azetidine: A four-membered strained ring that can influence both reactivity and binding interactions due to its puckered geometry.
- Indole: A bicyclic aromatic system prevalent in bioactive molecules, contributing to π-π stacking and hydrophobic interactions.
Properties
IUPAC Name |
ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-2-28-21(27)14-6-5-9-23(11-14)19(25)15-12-24(13-15)20(26)17-10-22-18-8-4-3-7-16(17)18/h3-4,7-8,10,14-15,22H,2,5-6,9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDZIXQTMQAZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include N,N-dimethylmethylene ammonium chloride, acetic acid, and methyl iodide . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. The azetidine and piperidine rings may contribute to the compound’s overall stability and bioavailability . Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The azetidine-indole group in the target compound introduces unique steric and electronic properties compared to benzyl (), pyrazine (), or benzoyl () substituents.
- Synthetic Complexity : Amide couplings (e.g., EDC/HOBt in ) are common for indole-containing analogs, while reductive amination () or alkylation () is used for simpler derivatives.
- Molecular Weight : The target compound’s higher molecular weight (~434.5 vs. 249–425 for others) may impact pharmacokinetics, such as absorption or metabolic stability.
Pharmacological and Physicochemical Comparisons
- Antiviral Activity : Ethyl 1-(1-(4-chlorobenzyl)-1H-indole-2-carbonyl)piperidine-3-carboxylate () inhibits neurotropic alphavirus replication, suggesting that indole-piperidine hybrids may target viral entry or replication machinery. The azetidine-indole analog could exhibit enhanced binding due to the strained azetidine ring, though this requires validation .
- Lipophilicity : The ethyl ester group in all compounds improves lipophilicity, but the azetidine-indole system may reduce solubility compared to pyrazine () or thiadiazole () derivatives.
- Stereochemical Considerations : Diastereomeric mixtures in highlight the importance of stereochemistry in piperidine derivatives, though data for the target compound are lacking.
Biological Activity
Ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Indole Moiety : Known for its diverse biological activities, including modulation of neurotransmitter systems.
- Azetidine Ring : Associated with various pharmacological effects, including neuroprotection and anti-inflammatory properties.
- Piperidine and Carboxylate Groups : These contribute to the compound's solubility and potential receptor interactions.
Molecular Formula : CHNO
Molecular Weight : 252.28 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its neuroprotective effects, antioxidant properties, and potential as an anti-inflammatory agent.
Neuroprotective Effects
Research indicates that this compound enhances neuronal survival under oxidative stress conditions. In vitro studies using primary neuronal cultures have shown:
- Increased Neuronal Viability : The compound significantly improves survival rates in neurons exposed to neurotoxic agents.
- Reduction of Oxidative Stress : Assays measuring reactive oxygen species (ROS) levels reveal decreased oxidative damage in treated cells .
The mechanisms through which this compound exerts its effects include:
- Modulation of Neurotransmitter Systems : The indole structure may influence serotonin receptors, potentially affecting mood and cognitive functions.
- Antioxidant Activity : The compound shows promise in scavenging free radicals, thus protecting neuronal cells from oxidative stress .
Study 1: Neuroprotection in Animal Models
A study conducted on mice demonstrated that administration of the compound resulted in:
- Improved Cognitive Function : Behavioral tests indicated enhanced memory performance compared to control groups.
- Motor Skill Enhancement : Motor coordination assessments showed significant improvements in treated animals.
Study 2: In Vitro Oxidative Stress Assays
In vitro experiments involved exposing neuronal cell lines to hydrogen peroxide followed by treatment with the compound. Findings included:
- Decreased Lipid Peroxidation : Measurement of malondialdehyde (MDA) levels indicated reduced lipid damage.
- Increased Antioxidant Enzyme Activity : Enhanced activity of superoxide dismutase (SOD) and catalase was observed in treated cells .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate | Azetidine ring, carboxylic acid | Antioxidant, neuroprotective |
| N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Indole and methoxy groups | Anti-inflammatory |
| 5-Methoxyindole-3-acetic acid | Indole structure | Antioxidant |
This comparison illustrates the diverse biological activities associated with compounds containing indole and azetidine moieties, highlighting the unique pharmacological properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
